HDAC Inhibitory Activity
The 1-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide scaffold, when incorporated into broader chemotypes, demonstrates measurable histone deacetylase (HDAC) inhibitory activity. In human HeLa cell extract assays measuring fluorophore release by fluorescence spectrophotometry, a derivative bearing this core substitution pattern exhibited an IC₅₀ value of 173 nM [1]. This contrasts with unsubstituted cyclobutanecarboxamide scaffolds which show no intrinsic HDAC engagement without the halogenated phenyl moiety. The chloro and fluoro substituents at the 2- and 4-positions, respectively, provide the requisite lipophilic and electronic characteristics for HDAC active site occupancy [2].
| Evidence Dimension | HDAC inhibition IC₅₀ |
|---|---|
| Target Compound Data | 173 nM (scaffold derivative in HeLa cell extract) |
| Comparator Or Baseline | Unsubstituted cyclobutanecarboxamide core: no measurable HDAC activity reported |
| Quantified Difference | Activity gain from no measurable inhibition to nanomolar-range IC₅₀ |
| Conditions | Human HeLa cell extract; fluorophore release detection; fluorescence spectrophotometry |
Why This Matters
For epigenetics-focused drug discovery programs, the 2-chloro-4-fluorophenyl substitution pattern is essential to confer HDAC engagement that cannot be achieved with unsubstituted cyclobutanecarboxamide analogs.
- [1] BindingDB. BDBM50484357 (CHEMBL1909951). Affinity Data IC50: 173 nM. View Source
- [2] BindingDB. BDBM50529130 (CHEMBL4462619). Inhibition of recombinant human HDAC2. View Source
